molecular formula C11H19N5O B11871193 (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone

Cat. No.: B11871193
M. Wt: 237.30 g/mol
InChI Key: VBHRPYSVXDGDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring with an azepane moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with an azepane derivative.

    Final Coupling: The final step involves coupling the triazole-azepane intermediate with a methanone group under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the triazole or azepane rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

    Oxides: Formed through oxidation reactions.

    Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the azepane moiety.

    (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of an azepane ring.

Uniqueness

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: stands out due to its unique combination of a triazole ring and an azepane moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

[1-(2-aminoethyl)triazol-4-yl]-(azepan-1-yl)methanone

InChI

InChI=1S/C11H19N5O/c12-5-8-16-9-10(13-14-16)11(17)15-6-3-1-2-4-7-15/h9H,1-8,12H2

InChI Key

VBHRPYSVXDGDBP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=N2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.